盐酸乙基缬昔洛韦

描述

Valacyclovir Hydrochloride is an antiviral compound that is clinically used to treat infections of the Varicella-zoster virus . It is a prodrug for acyclovir . It also inhibits neuraminidase and displays efficacy against other viruses such as herpes simplex virus and HIV-1 .

Synthesis Analysis

Valacyclovir Hydrochloride is synthesized by the addition of a naturally occurring amino acid, L-valine, to acyclovir . This structural modification results in the achievement of plasma acyclovir concentrations superior to those obtained with oral acyclovir, while requiring less frequent administration . The most common synthesis of valacyclovir involves N-protected Valine being condensed with acyclovir in the presence of 4-dimethyl amino pyrimidine (DMAP) and dicyclohexyl carbodiimide (DCC) in dimethyl formamide (DMF), to give protected valacyclovir .

Molecular Structure Analysis

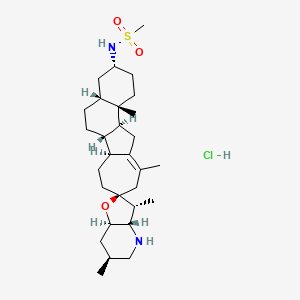

The chemical name of Valacyclovir Hydrochloride is L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9-H-purin-9-yl)methoxy] ethyl ester monohydrochloride . The molecular formula is C15H25ClN6O4 .

Chemical Reactions Analysis

The kinetics of Permanganate (MnO4−) oxidation of valacyclovir hydrochloride has been studied spectrophotometrically . The reaction exhibiting a 2:1 stoichiometry (MnO4− :VCH) has been studied over a wide range of experimental conditions .

Physical And Chemical Properties Analysis

Valacyclovir is absorbed slowly and incompletely from the human gastrointestinal tract . Oral bioavailability is reported to be between 15%–30% . The poor absorption is considered to be a result of characteristics of the drug itself and not its delivery vehicle .

科学研究应用

1. 生物分析方法开发

- 标题:液相色谱法测定人血浆中缬昔洛韦盐酸盐的生物分析方法的开发与验证

- 摘要:本研究描述了一种使用液相色谱法定量血浆中缬昔洛韦盐酸盐的方法。该方法简单、选择性好、快速,可用于药代动力学研究 (Deshpande, Kasture, & Mohan, 2015).

- 标题:缬昔洛韦盐酸盐多晶型物的晶体转化关系研究:倍半水合物、I 型和 II 型

- 摘要:研究了缬昔洛韦盐酸盐不同形式的脱水过程和晶体转化关系,揭示了其物理和化学稳定性的见解 (Wu et al., 2021).

- 标题:人类缬昔洛韦酶的鉴定

- 摘要:讨论了激活缬昔洛韦生成阿昔洛韦的人类酶的鉴定和表征,为其代谢途径和前药设计的潜在靶点提供了重要见解 (Kim et al., 2003).

- 标题:盐酸缬昔洛韦可侵蚀眼膜的制备与评价

- 摘要:重点关注可侵蚀眼膜的制备,用于治疗眼部疱疹,旨在通过延长与角膜表面的接触时间来增强治疗效果 (Priya, Bhattacharyya, & Babu, 2015).

- 标题:抗病毒药物盐酸缬昔洛韦在碳糊电极上的电化学行为及其分析应用

- 摘要:研究了缬昔洛韦的电化学行为,并开发了一种用于选择性和灵敏测定的传感器,该传感器可应用于药物分析 (Devarushi et al., 2018).

- 标题:疱疹病毒管理的未来挑战:缬昔洛韦的潜在应用

- 摘要:探讨了缬昔洛韦在管理受疱疹病毒影响的复杂医疗状况中的潜在应用,例如在各种免疫受损状态下的移植物排斥和疾病进展 (Griffiths, 2002).

作用机制

Target of Action

N-Ethyl valacyclovir hydrochloride, also known as Acyclovir N-Ethyl-L-valinate Hydrochloride, primarily targets two key proteins in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the drug, while the DNA polymerase catalytic subunit is inhibited by it .

Mode of Action

N-Ethyl valacyclovir hydrochloride is an antiviral drug that acts as a prodrug. It is rapidly and almost completely converted in the body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr . Aciclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .

Biochemical Pathways

The active triphosphate metabolite of aciclovir, Aciclo-GTP, is a potent inhibitor of viral DNA replication. Aciclo-GTP competitively inhibits and inactivates the viral DNA polymerase . Its monophosphate form also incorporates into the viral DNA, resulting in chain termination .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of the action of N-Ethyl valacyclovir hydrochloride is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a decrease in the severity and duration of outbreaks of herpes infections .

Action Environment

The action of N-Ethyl valacyclovir hydrochloride can be influenced by various environmental factors. For instance, the rate of the reaction of the drug with permanganate was found to be associated with an increase in concentrations of alkali, reductant, and temperature . Additionally, the expression levels of certain dipeptide transporters in the body, such as hPEPT-1 and HPT-1, can affect the pharmacokinetics of valacyclovir .

安全和危害

生化分析

Biochemical Properties

N-Ethyl valacyclovir hydrochloride interacts with various enzymes and proteins in biochemical reactions. The exact mechanism of increased absorption with N-Ethyl valacyclovir hydrochloride is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Cellular Effects

N-Ethyl valacyclovir hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Ethyl valacyclovir hydrochloride exerts its effects at the molecular level. It is rapidly and almost completely converted in man to aciclovir after oral administration . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses .

Temporal Effects in Laboratory Settings

The effects of N-Ethyl valacyclovir hydrochloride change over time in laboratory settings. The reaction exhibiting a 2:1 stoichiometry has been studied over a wide range of experimental conditions .

Dosage Effects in Animal Models

The effects of N-Ethyl valacyclovir hydrochloride vary with different dosages in animal models. Some studies in animals and humans have noted a reduction in bioavailability with increasing doses .

Metabolic Pathways

N-Ethyl valacyclovir hydrochloride is involved in various metabolic pathways. The distribution, intracellular kinetics, metabolism, and excretion of aciclovir after its entry into the systemic circulation are identical whether it is administered as oral aciclovir, oral valaciclovir, or intravenous aciclovir .

Transport and Distribution

N-Ethyl valacyclovir hydrochloride is transported and distributed within cells and tissues. The exact mechanism of increased absorption with N-Ethyl valacyclovir hydrochloride probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

属性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYUKRMZXJXIMC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158860 | |

| Record name | N-Ethyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346617-49-9 | |

| Record name | N-Ethyl valacyclovir hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

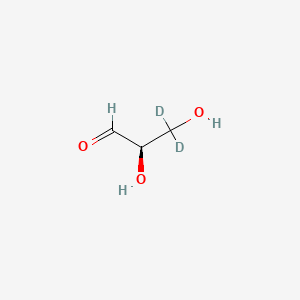

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)